molecular formula C16H14Cl2FN3O B12626246 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine CAS No. 921230-75-3

1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine

Cat. No.: B12626246
CAS No.: 921230-75-3
M. Wt: 354.2 g/mol
InChI Key: ICCNSFVZSIYWSC-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a dichlorophenyl group and a fluoropyridinyl carbonyl group. Its unique structure makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Substitution with Dichlorophenyl Group: The piperazine ring is then reacted with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the dichlorophenyl-substituted piperazine.

    Introduction of Fluoropyridinyl Carbonyl Group: The final step involves the acylation of the dichlorophenyl-substituted piperazine with 2-fluoropyridine-3-carbonyl chloride under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridinyl carbonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazines.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine can be compared with other similar compounds, such as:

    1-(2,3-Dichlorophenyl)piperazine: This compound lacks the fluoropyridinyl carbonyl group, making it less versatile in certain chemical reactions.

    4-[(2-Fluoropyridin-3-yl)carbonyl]piperazine: This compound lacks the dichlorophenyl group, which may affect its biological activity and chemical reactivity.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

921230-75-3

Molecular Formula

C16H14Cl2FN3O

Molecular Weight

354.2 g/mol

IUPAC Name

[4-(2,3-dichlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C16H14Cl2FN3O/c17-12-4-1-5-13(14(12)18)21-7-9-22(10-8-21)16(23)11-3-2-6-20-15(11)19/h1-6H,7-10H2

InChI Key

ICCNSFVZSIYWSC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=C(N=CC=C3)F

Origin of Product

United States

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